(4-(Pyrrolidin-1-yl)phenyl)methanamine
CAS No.: 114365-04-7
Cat. No.: VC20889629
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114365-04-7 |
|---|---|
| Molecular Formula | C11H16N2 |
| Molecular Weight | 176.26 g/mol |
| IUPAC Name | (4-pyrrolidin-1-ylphenyl)methanamine |
| Standard InChI | InChI=1S/C11H16N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 |
| Standard InChI Key | OCVQUKOCFUOCBM-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=CC=C(C=C2)CN |
| Canonical SMILES | C1CCN(C1)C2=CC=C(C=C2)CN |
Introduction
Chemical Structure and Properties
(4-(Pyrrolidin-1-yl)phenyl)methanamine consists of a benzene ring substituted with a pyrrolidine ring at the para position and a methanamine group. This arrangement creates a molecule with specific chemical reactivity and physical properties.
Basic Identification Information
| Parameter | Value |
|---|---|
| CAS Number | 114365-04-7 |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
| IUPAC Name | (4-pyrrolidin-1-ylphenyl)methanamine |
| Common Name | [4-(1-pyrrolidinyl)phenyl]methanamine |
| SMILES Notation | C1CCN(C1)C2=CC=C(C=C2)CN |
| InChI | InChI=1S/C11H16N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 |
| InChIKey | OCVQUKOCFUOCBM-UHFFFAOYSA-N |
The compound possesses two nitrogen atoms—one as part of the pyrrolidine ring and another in the primary amine group—that contribute to its basic properties and potential for hydrogen bonding . The pyrrolidine ring is a saturated five-membered nitrogen heterocycle that plays a significant role in the compound's three-dimensional structure and reactivity patterns .
Physical Properties
| Property | Value |
|---|---|
| Physical State at Room Temperature | Solid |
| Predicted Collision Cross Section [M+H]⁺ | 140.3 Ų |
| Predicted Collision Cross Section [M+Na]⁺ | 151.6 Ų |
| Predicted Collision Cross Section [M+NH₄]⁺ | 149.6 Ų |
| Predicted Collision Cross Section [M+K]⁺ | 146.3 Ų |
| Predicted Collision Cross Section [M-H]⁻ | 144.5 Ų |
These predicted collision cross-section values are crucial for analytical identification and characterization of the compound using ion mobility spectrometry coupled with mass spectrometry .
Synthesis Methods
The synthesis of (4-(Pyrrolidin-1-yl)phenyl)methanamine can be achieved through several synthetic routes. The selection of a particular method depends on the starting materials available, desired purity, and scale of production.
Reductive Amination Approach
One common synthetic pathway involves the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with ammonium salts in the presence of a reducing agent. This reductive amination approach typically yields the target compound with good efficiency.
The reaction sequence can be represented as:
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Starting with 4-(pyrrolidin-1-yl)benzaldehyde
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Formation of an imine intermediate with ammonium salts
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Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride or sodium cyanoborohydride
Multistep Synthesis from Hydroxylamine Derivatives
Another documented approach involves the conversion of 4-(1-pyrrolidino)-benzaldehyde to the corresponding oxime, followed by reduction:
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Reaction of 4-(1-pyrrolidino)-benzaldehyde with hydroxylamine hydrochloride and sodium acetate in ethanol, heated to reflux
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Formation of the corresponding oxime intermediate
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Reduction using lithium aluminum hydride in THF under nitrogen atmosphere
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Careful workup with methanol to yield 4-(1-Pyrrolidino)-benzylamine
This multistep approach has been documented with specific reaction conditions: "To a solution of 4-(1-pirrolidino)-benzaldehyde (833 mg, 4.75 mmol) in EtOH (25 ml) hydroxylamine hydrochloride (396.4 mg, 5.70 mmol) and sodium acetate (467.8 mg, 5.70 mmol) were added. The mixture was heated to reflux and stirred for 1.0 hour... The residue was then dissolved in anhydrous THF (20.0 ml) under N2. LiAlH4 (1.0 M in THF) (5.7 ml) was slowly added to the solution. The mixture was stirred at r.t. for 24 h."
Chemical Reactions and Reactivity
The reactivity of (4-(Pyrrolidin-1-yl)phenyl)methanamine is primarily determined by the presence of its functional groups: the primary amine and the pyrrolidine nitrogen. These functional groups make the compound susceptible to various chemical transformations.
Amide Formation Reactions
The primary amine group of (4-(Pyrrolidin-1-yl)phenyl)methanamine readily undergoes condensation reactions with carboxylic acids and their derivatives to form amides. This property has been utilized in synthesizing more complex molecules, particularly in pharmaceutical research .
A documented example shows the coupling of this compound with carboxylic acids using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling agent in the presence of DIPEA (N,N-Diisopropylethylamine) .
Nucleophilic Substitution Reactions
The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines. These reactions typically proceed under basic conditions to ensure the nucleophilicity of the amine nitrogen.
Oxidation Reactions
Both nitrogen atoms in the molecule can undergo oxidation to form N-oxides when treated with oxidizing agents such as hydrogen peroxide or peroxy acids .
Spectroscopic Properties
Spectroscopic data is essential for the identification and characterization of (4-(Pyrrolidin-1-yl)phenyl)methanamine. The compound exhibits characteristic spectral patterns that reflect its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the hydrogen and carbon environments in the molecule. Typical chemical shift values for the compound include:
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Aromatic protons: δ 6.49-7.11 ppm
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Methylene protons adjacent to the amine: δ 4.33 ppm
Mass Spectrometry
Mass spectrometry is useful for confirming the molecular weight and fragmentation pattern of the compound. Key m/z values include:
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 177.13863 |
| [M+Na]⁺ | 199.12057 |
| [M+NH₄]⁺ | 194.16517 |
| [M+K]⁺ | 215.09451 |
| [M-H]⁻ | 175.12407 |
| [M]+ | 176.13080 |
| [M]⁻ | 176.13190 |
These values are crucial for analytical identification and confirmation of the compound's identity using liquid chromatography-mass spectrometry (LC-MS) techniques .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of (4-(Pyrrolidin-1-yl)phenyl)methanamine and related compounds is crucial for the rational design of molecules with enhanced biological properties.
Influence of the Pyrrolidine Ring
The five-membered pyrrolidine ring provides several advantages in drug design:
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Efficient exploration of pharmacophore space due to sp³-hybridization
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Contribution to the stereochemistry of the molecule
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Increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon called "pseudorotation"
Research has shown that the pyrrolidine ring can contribute to improved binding to biological targets compared to its aromatic counterpart, pyrrole, due to its conformational flexibility and ability to adopt different spatial arrangements .
Impact of Substitution Patterns
Modifications to the basic (4-(Pyrrolidin-1-yl)phenyl)methanamine scaffold can significantly alter its biological properties:
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Substitutions on the pyrrolidine nitrogen can affect basicity and binding to target proteins
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Modifications to the phenyl ring can influence lipophilicity and receptor interactions
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Changes to the methanamine group can alter hydrogen bonding patterns and recognition by biological targets
Analytical Methods for Identification
Several analytical techniques are employed for the identification and characterization of (4-(Pyrrolidin-1-yl)phenyl)methanamine in research and quality control settings.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for the separation and identification of the compound. Typical HPLC conditions include:
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Column: XSELECT CSH C18 (150 × 4.6mm, 3.5μ)
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Mobile Phase A: 0.05% TFA: Acetonitrile (95:05)
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Mobile Phase B: Acetonitrile: 0.05% TFA (95:05)
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Program: T/B%: 0.01/10, 12/90, 16/90
Mass Spectrometry Methods
Liquid chromatography-mass spectrometry (LC-MS) is particularly valuable for the identification and quantification of the compound. Reported LC-MS conditions include:
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Column: X-Bridge BEH C-18 (3.0 × 50mm, 2.5μm)
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Mobile Phase A: 0.025% FA in Water
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Mobile Phase B: ACN
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Gradient elution
Future Research Directions
Research on (4-(Pyrrolidin-1-yl)phenyl)methanamine continues to evolve, with several promising directions for future investigation.
Development of Novel Derivatives
The synthesis and evaluation of novel derivatives of (4-(Pyrrolidin-1-yl)phenyl)methanamine with enhanced biological properties remains an active area of research. This includes:
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Introduction of additional functional groups to improve target selectivity
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Modification of the pyrrolidine ring to alter conformational properties
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Incorporation of the scaffold into larger molecular systems for specific applications
Expanded Application in Medicinal Chemistry
The potential of pyrrolidine-containing compounds in medicinal chemistry suggests expanded applications for (4-(Pyrrolidin-1-yl)phenyl)methanamine in drug discovery efforts, particularly in areas where three-dimensional structural diversity is crucial for biological activity .
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